7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine
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Overview
Description
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzodioxepin moiety attached to the purine ring system. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine typically involves the following steps:
Formation of the Benzodioxepin Moiety: The benzodioxepin ring is synthesized through a series of reactions starting from catechol and epichlorohydrin. The reaction involves the formation of an epoxide intermediate, which is then cyclized to form the benzodioxepin ring.
Attachment to the Purine Ring: The benzodioxepin moiety is then attached to the purine ring through a nucleophilic substitution reaction. This step often involves the use of a halogenated purine derivative and a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide and acids like hydrochloric acid are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine
- 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-9H-purine
Uniqueness
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzodioxepin moiety and purine ring system make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
918304-46-8 |
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Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H12N4O2/c1-2-4-12-10(3-1)6-20-13(7-19-12)18-9-17-14-11(18)5-15-8-16-14/h1-5,8-9,13H,6-7H2 |
InChI Key |
HCOCAKPVBWQAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=NC=NC=C43 |
Origin of Product |
United States |
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